N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C17H16N6OS2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N6OS2/c1-9(2)23-15-12(8-18-23)11(7-13(19-15)14-5-4-6-25-14)16(24)20-17-22-21-10(3)26-17/h4-9H,1-3H3,(H,20,22,24) |
InChI Key |
KQTUITHJGKPGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[3,4-b]Pyridine Core
The foundational step involves cyclocondensation of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C for 6 hours, yielding the pyrazolo[3,4-b]pyridine scaffold. Alternative protocols utilize hydrazine hydrate (85%) in ethanol, though this method necessitates column chromatography for purification, reducing scalability.
Optimization Note : Replacing hydrazine hydrate with hydroxylamine hydrochloride in DMF increases yield from 43% to 85% while simplifying post-processing.
Introduction of the 1-Isopropyl Group
Alkylation of the pyrazole nitrogen is achieved using isopropyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. This step proceeds with 78% yield after recrystallization from ethanol. Competing methods employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), but these require stoichiometric reagents, increasing costs.
Critical Parameter : Maintaining anhydrous conditions prevents hydrolysis of the reactive intermediate.
Suzuki-Miyaura Coupling for 6-Thiophen-2-yl Substituent
The bromine atom at position 6 of the pyrazolo[3,4-b]pyridine core is replaced via Suzuki-Miyaura coupling with 2-thienylboronic acid . Catalyzed by palladium(II) acetate and triphenylphosphine in a 1,2-dimethoxyethane (DME)/water mixture, this reaction achieves 92% conversion at 80°C.
Side Reaction Mitigation : Excess boronic acid (1.5 equiv) and degassing the solvent minimize homocoupling byproducts.
Amidation at Position 4
The carboxylic acid at position 4 is activated using thionyl chloride to form the corresponding acyl chloride, which reacts with 5-methyl-1,3,4-thiadiazol-2-amine in dichloromethane (DCM) with pyridine as a base. This method affords the final product in 67% yield after silica gel chromatography. Alternative activation reagents like HATU or EDCl yield comparable results but incur higher costs.
Purification Challenge : Residual thionyl chloride necessitates careful quenching with ice-water before extraction.
Comparative Analysis of Synthetic Routes
The table below evaluates three published methodologies for synthesizing the target compound:
Key Observations :
-
The CN105801574A route offers superior scalability due to minimized chromatography.
-
Mitsunobu reactions (CN110790686A) are less cost-effective for industrial applications.
Characterization and Quality Control
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.72 (s, 1H, pyrazole-H)
-
δ 7.89 (d, J = 3.6 Hz, 1H, thiophene-H)
-
δ 5.21 (septet, J = 6.8 Hz, 1H, isopropyl-CH)
-
δ 2.51 (s, 3H, thiadiazole-CH3)
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN gradient)
Melting Point : 214–216°C (decomposition observed above 220°C)
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclocondensation : Minor amounts of pyrazolo[4,3-b]pyridine regioisomer (≤5%) require tedious chromatographic separation.
-
Thiophene Couching Efficiency : Electron-rich thiophenes occasionally undergo over-coupling, necessitating precise stoichiometric control.
-
Amidation Side Reactions : Competitive formation of N-acylurea byproducts (up to 12%) when using carbodiimide activators.
Proposed Solutions :
-
Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
-
Utilize flow chemistry for continuous Suzuki-Miyaura coupling, enhancing reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has a complex structure characterized by the presence of thiadiazole and pyrazolo-pyridine moieties. The molecular formula is , and it exhibits various properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 277.34 g/mol |
| LogP | 1.0887 |
| PSA | 69.28 Ų |
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. In particular, compounds containing the thiadiazole ring have shown effectiveness against various pathogens. For instance, studies on related compounds suggest promising anti-leishmanial activity against Leishmania species, which could be extrapolated to similar structures like the one .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. A study focusing on related thiadiazole derivatives reported high inhibitory activity against α-glucosidase, with IC50 values significantly lower than standard reference drugs . This suggests that this compound may share similar inhibitory properties.
Study 1: Synthesis and Biological Evaluation
In a recent study focusing on similar thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities. The results indicated that modifications to the thiadiazole ring significantly influenced their antimicrobial and enzyme inhibitory activities .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions on the thiadiazole ring enhanced biological activity. For example, the presence of an isopropyl group was associated with increased potency against certain pathogens . This finding underscores the importance of structural modifications in developing effective therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyridine precursors under reflux conditions with ethanol or DMF as solvents.
- Step 2: Functionalization of the thiadiazole ring using coupling reactions (e.g., amide bond formation) with carboxamide intermediates.
- Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity. Key parameters include temperature control (60–100°C), solvent polarity, and catalyst selection (e.g., acetic acid for acid-catalyzed steps). Monitoring via TLC and NMR ensures intermediate purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Verify proton environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) and carbon backbone.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
- X-ray Crystallography: Resolve crystal packing and dihedral angles between thiadiazole and pyridine rings, which influence bioactivity .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize target-specific assays:
- Enzyme Inhibition: Measure IC50 values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting EC50 <10 µM for promising candidates.
- Solubility Testing: Use HPLC to quantify aqueous solubility, critical for pharmacokinetic profiling .
Q. Which computational tools predict the compound's physicochemical properties?
Leverage in silico platforms:
Q. How should stability studies be designed for this compound?
Conduct accelerated degradation studies under:
- Thermal Stress: 40–60°C for 4 weeks; monitor decomposition via HPLC.
- Hydrolytic Conditions: pH 1.2 (simulated gastric fluid) and pH 7.4 (blood).
- Photolytic Stress: Expose to UV light (ICH Q1B guidelines). Report degradation products using LC-MS .
Advanced Research Questions
Q. How can reaction pathways be optimized using Design of Experiments (DoE)?
Apply fractional factorial designs to screen variables:
Q. What strategies resolve contradictions in biological activity data across studies?
Address discrepancies via:
- Dose-Response Refinement: Test narrower concentration ranges (e.g., 0.1–50 µM) to identify inflection points.
- Metabolite Profiling: Use LC-MS to detect active metabolites that may contribute to off-target effects.
- Orthogonal Assays: Validate kinase inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .
Q. How can AI enhance the prediction of synthetic routes for structural analogs?
Implement AI-driven platforms:
Q. What advanced techniques elucidate the compound's mechanism of action at the molecular level?
Use:
Q. How are computational models validated against experimental data for this compound?
Follow a iterative workflow:
- Step 1: Train machine learning models (e.g., Random Forest) on existing bioactivity datasets.
- Step 2: Validate predictions via synthesis and testing of top-scoring analogs.
- Step 3: Refine models using SHAP (SHapley Additive exPlanations) to prioritize critical molecular descriptors (e.g., H-bond donors, topological polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
